2,4-Diphenyl-1H-imidazole-1-carbonitrile
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Overview
Description
2,4-Diphenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of two phenyl groups at the 2 and 4 positions and a carbonitrile group at the 1 position of the imidazole ring
Preparation Methods
The synthesis of 2,4-Diphenyl-1H-imidazole-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of benzoin, ammonium acetate, and benzaldehyde under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
2,4-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism by which 2,4-Diphenyl-1H-imidazole-1-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Diphenyl-1H-imidazole-1-carbonitrile can be compared with other similar compounds, such as:
2,4,5-Triphenyl-1H-imidazole: This compound has an additional phenyl group at the 5 position, which can influence its chemical properties and applications.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: This compound has a hydroxyl group at the 4 position of the phenyl ring, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76849-20-2 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2,4-diphenylimidazole-1-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-12-19-11-15(13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-11H |
InChI Key |
WLBYAIHEZVGJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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